molecular formula C5H10OS B041657 3-(Methylthio)butanal CAS No. 16630-52-7

3-(Methylthio)butanal

Cat. No. B041657
CAS RN: 16630-52-7
M. Wt: 118.2 g/mol
InChI Key: NCBDFIPMWRKPDU-UHFFFAOYSA-N
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Description

3-(Methylthio)butanal is a chemical compound involved in various synthetic processes. It is used in the efficient regiospecific synthesis of heterocycles with aldehyde functionality, as explored in the synthesis of various compounds (Mahata et al., 2003).

Synthesis Analysis

The synthesis of 3-(Methylthio)butanal involves complex chemical reactions. For instance, it is used in the synthesis of 2-(methylthio)thiophene-4-aldehyde and substituted benzothiophene aldehydes (Mahata et al., 2003). Additionally, 3-(Methylthio)butanal can be involved in the synthesis of various substituted pyrazoles (Kumar et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-(Methylthio)butanal and related compounds has been studied using techniques like gas electron diffraction and microwave spectroscopy. For instance, studies on 3-methylthiophene, a related compound, provide insights into the molecular structure and conformation of similar molecules (Tanabe et al., 1996).

Chemical Reactions and Properties

3-(Methylthio)butanal undergoes various chemical reactions, forming complex structures. For example, its derivatives can undergo cyclocondensation and other reactions to form heterocycles and pyrazoles (Kumar et al., 2013).

Physical Properties Analysis

The physical properties of 3-(Methylthio)butanal and related compounds, such as melting and boiling points, density, and solubility, can be inferred from studies on similar molecules. However, specific data on 3-(Methylthio)butanal’s physical properties are not directly available in the cited literature.

Chemical Properties Analysis

The chemical properties of 3-(Methylthio)butanal, including its reactivity, stability, and functional groups, are closely related to its synthesis and the formation of various derivatives. The molecule's participation in synthesis pathways for heterocycles indicates its chemical versatility and reactivity (Mahata et al., 2003).

Scientific Research Applications

Biomarker for Bacterial Presence in Food Products

3-(Methylthio)butanal, also known as 3-methyl butanal, has been identified as a key compound in the detection of bacterial presence in food products. Research conducted on Staphylococcus aureus in pork revealed that compounds like 3-methyl butanal and 3-methyl-butanoic acid are fingerprint compounds for the bacteria, indicating their potential as biomarkers for specific detection in the meat industry. The study concluded that 3-methyl-butanoic acid, which showed a high specificity and a stable correlation with the growth of S. aureus, could be used as a reliable indicator for the presence of this bacteria in pork, suggesting a similar application for 3-(Methylthio)butanal (Hu et al., 2020).

Flavor Compound in Foods

3-(Methylthio)butanal is an important flavor compound in various food products. It's known to contribute significantly to the aroma and taste of many fermented and non-fermented food products. The production and breakdown pathways of branched aldehydes, including 3-(Methylthio)butanal, are crucial for controlling the formation of these compounds to achieve desired flavor profiles in foods. This knowledge is essential for the food industry to manipulate and enhance the flavor of their products (Smit, Engels, & Smit, 2009).

Synthesis of Chemical Compounds

In the realm of organic chemistry, 3-(Methylthio)butanal is involved in the synthesis of complex chemical structures. One study described the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, highlighting the role of 3-(Methylthio)butanal in facilitating these syntheses. The research demonstrated the versatility of 3-(Methylthio)butanal in chemical reactions and its potential application in developing new compounds and materials (Yin et al., 2008).

Aroma Changes in Processed Foods

The compound also plays a role in understanding the changes in aroma profiles in processed foods. A study examining the volatile compounds in fresh-cut pineapple heated at different temperatures found that 3-(Methylthio)butanal was among the volatiles present in pineapple heated at 175°C. This research provides valuable insights into the impact of processing temperatures on the aroma of food products, which is crucial for food quality and consumer preferences (Zhang et al., 2012).

Safety And Hazards

3-(Methylthio)butanal is classified as a flammable liquid. It is toxic if inhaled and can cause serious eye damage. It is suspected of causing genetic defects and cancer. It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

As 3-(Methylthio)butanal is an important flavor compound in many food products, both fermented and non-fermented (heat-treated) products , future research could focus on optimizing its production and understanding its impact on food flavor profiles.

properties

IUPAC Name

3-methylsulfanylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBDFIPMWRKPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864696
Record name 3-(Methylthio)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with green, musky, buchu odour
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

63.00 to 65.00 °C. @ 10.00 mm Hg
Record name 3-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041491
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in alcohol
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-1.003
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-(Methylthio)butanal

CAS RN

16630-52-7
Record name 3-(Methylthio)butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16630-52-7
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Record name 3-(Methylthio)butanal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanal, 3-(methylthio)-
Source EPA Chemicals under the TSCA
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Record name 3-(Methylthio)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)butyraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.965
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Record name 3-(METHYLTHIO)BUTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B27G5W046
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Record name 3-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2013 - Wiley Online Library
Chemical group 20 consists of aliphatic and aromatic mono‐ and di‐thiols and mono‐, di‐, tri‐, and polysulphides with or without additional oxygenated functional groups, of which 31 …
Number of citations: 7 efsa.onlinelibrary.wiley.com
SB Jameson - Chemistry and technology of flavors and …, 2005 - Wiley Online Library
Sulfur compounds are an important family of aroma chemicals found in a wide variety of fragrances and flavourings. Although normally present in trace quantities relative to other …
Number of citations: 11 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 70 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
W Dong, R Guo, M Liu, C Shen, X Sun, M Zhao… - Food Research …, 2019 - Elsevier
The roasted and mud-like aromas in Chinese strong-aroma types of base Baijiu (base SAB) and the interactions among the corresponding key compounds causing these two …
Number of citations: 61 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
JT Carlin, CT Ho, SS Chang, A Velluz… - Lebensmittel …, 1990 - cabdirect.org
A previously described extract of French fried potatoes was separated by preparative GC into 14 fractions. These fractions were then further analysed by capillary GC-MS. Two new S-…
Number of citations: 10 www.cabdirect.org
M Steinhaus, JE Grimm - Importance of Chirality to Flavor …, 2015 - ACS Publications
A comparative gas chromatography−olfactometry (GC-O) analysis of the volatiles isolated from tree-ripened fruits of cempedak (Artocarpus integer (Thunb.) Merr.) and jackfruit (…
Number of citations: 6 pubs.acs.org
Y Toda, T Nakagita, T Hirokawa, Y Yamashita… - Scientific reports, 2018 - nature.com
Taste is a vital sensation for vertebrates, enabling the detection of nutritionally important substances or potential toxins. A heteromeric complex of two class C GPCRs, T1R1 and T1R3, …
Number of citations: 35 www.nature.com
RJ Parry, MV Naidu - Journal of the American Chemical Society, 1982 - ACS Publications
Lt3N. g CH, SH, HO', AdogenOX h ll3OX'KCN,(NH4) 2CO,.'/Ba (OH) 2. 3/f]-4-hydroxybutanoate (13)(65%). Mesylation of 13 and re-action with methanethiol under phase-transfer …
Number of citations: 10 pubs.acs.org

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